6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-5-nitrobenzoate
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Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-5-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with methyl, nitro, and oxo groups, and a benzoate moiety substituted with chloro and nitro groups. Its unique structure allows it to interact with various biological targets, making it an attractive subject for research.
Scientific Research Applications
Chemistry of Thienopyridines
In the study "Chemistry of thienopyridines. XXXIII. Synthetic routes to 5- and 7-substituted thieno[3,2-b]pyridines from the N-oxide†" by Klemm et al. (1985), the authors discuss the synthetic routes and chemical reactions of thienopyridines, which are structurally related to the compound . This research is significant for understanding the chemical behavior and potential applications of pyridine derivatives in various fields including pharmaceuticals and materials science (Klemm et al., 1985).
Luminescent Properties of Lanthanide Complexes
Petoud et al. (1997) in "Luminescent Properties of Lanthanide Nitrato Complexes with Substituted Bis(benzimidazolyl)pyridines." studied the luminescent properties of lanthanide complexes involving pyridine derivatives. This research is relevant for understanding the photophysical properties of pyridine-based compounds, which could have implications in the development of luminescent materials and sensors (Petoud et al., 1997).
Cytotoxic Properties of Silver(I) Complex
The study "Synthesis, Crystal Structure, and Cytotoxic Property of (5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I)" by Wang and Shi (2011) investigates a silver(I) complex involving pyridine and nitrobenzoate ligands. This research contributes to understanding the potential biomedical applications of such compounds, particularly in areas like anticancer therapy (Wang & Shi, 2011).
Nitric Oxide Generation from Nitrobenzo[a]pyrene
Fukuhara et al. (2001) in their study "Photochemical generation of nitric oxide from 6-nitrobenzo[a]pyrene." explored the generation of nitric oxide from a nitrobenzo[a]pyrene compound under light irradiation. This research is pertinent for its potential applications in the development of novel nitric oxide donors, which have diverse applications in medicine and chemistry (Fukuhara et al., 2001).
Synthesis of New Pyrazolopyridines
In "Synthesis of Some New Pyrazolopyridines, Pyrazolothienopyridines, Pyrazolopyridothienopyrimidines and Pyrazolopyridothienotriazines," Ghattas et al. (2003) discuss the synthesis of various pyrazolopyridines. This study contributes to the broader understanding of the chemical synthesis and potential applications of pyridine derivatives in fields like organic synthesis and drug design (Ghattas et al., 2003).
Preparation Methods
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-5-nitrobenzoate typically involves the condensation of 2-chloro-5-nitrobenzoic acid with 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine. This reaction is usually carried out in the presence of a suitable catalyst under inert atmospheric conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O7/c1-6-4-10(11(17(22)23)12(18)15-6)24-13(19)8-5-7(16(20)21)2-3-9(8)14/h2-5H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDLIKNWBXBTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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